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This guide provides an in-depth analysis of the spectroscopic data for 6-
Aminonicotinaldehyde hydrochloride (CAS: 1588441-31-9), a key intermediate in
pharmaceutical synthesis and a molecule of interest for its potential biological activities. As a
ribonucleotide reductase inhibitor, understanding its structural and electronic properties is
paramount for its application in drug development and chemical research.[1] This document
moves beyond a simple data repository to offer a detailed interpretation of the Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the
principles of spectroscopic analysis and field-proven insights.

Molecular Structure and Physicochemical
Properties

6-Aminonicotinaldehyde hydrochloride is the salt form of 6-Aminonicotinaldehyde (CAS:
69879-22-7). The hydrochloride salt enhances the compound's stability and solubility in
agqueous media, a crucial factor for many biological and chemical applications.

Molecular Structure:
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Caption: Molecular structure of 6-Aminonicotinaldehyde hydrochloride.

Physicochemical Data Summary:

Property Value Source
Molecular Formula CeH7CIN20 [2]
Molecular Weight 158.59 g/mol [2]
Melting Point 285-290 °C [2]
Appearance Light yellow to yellow solid [3]
Storage Inert atmosphere, 2-8°C [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 6-Aminonicotinaldehyde hydrochloride, the protonation of the pyridine
nitrogen significantly influences the chemical shifts of the aromatic protons compared to its free
base.

Predicted *H NMR Spectral Data

While experimental data for the hydrochloride salt is not readily available in public databases,
we can predict the *H NMR spectrum based on data for the free base and the known effects of
protonation on aminopyridines. The following is a predicted spectrum in DMSO-de.
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highly deshielded

and broad.

Expertise & Experience: The protonation of the pyridine nitrogen withdraws electron density
from the aromatic ring, leading to a general downfield shift of the ring protons compared to the
free base. The magnitude of this shift is most pronounced for the protons ortho and para to the
nitrogen.

Predicted *C NMR Spectral Data

The 13C NMR spectrum will provide insights into the carbon skeleton. The predicted chemical
shifts in DMSO-de are as follows:

Predicted Chemical Shift

Carbon Rationale for Shift
(3, ppm)
Typical for an aromatic
C=0 ~190
aldehyde carbonyl carbon.
) Deshielded due to the
C-6 (bearing NH2) ~160 ]
attached nitrogen.
Deshielded due to the adjacent
C-2 ~150
protonated nitrogen.
Influenced by the adjacent
C-4 ~140 protonated nitrogen and the
aldehyde group.
) deshielded by the aldehyde
C-3 (bearing CHO) ~125
group.
Shielded by the electron-
C-5 ~110

donating amino group.

Trustworthiness: These predicted values are based on established principles of NMR
spectroscopy and empirical data for similar substituted pyridines.[4] Experimental verification is
recommended for confirmation.
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Experimental Protocol for NMR Data Acquisition
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Click to download full resolution via product page
Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic
vibrational frequencies.

Predicted IR Spectral Data
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Wavenumber . . .
Vibration Intensity Comments

(cm™)
Asymmetric and

3400-3200 N-H stretch (NH2) Medium symmetric stretching
of the primary amine.
Characteristic of C-H

3100-3000 Aromatic C-H stretch Medium-Weak bonds on the pyridine

ring.

Often appears as a
2800-2700 Aldehyde C-H stretch Weak pair of weak bands

(Fermi resonance).[5]

The carbonyl stretch

C=0 stretch )
~1680 Strong is a strong, sharp
(Aldehyde) ]
absorption.
) Scissoring vibration of
~1620 N-H bend (NH2) Medium

the primary amine.

) Multiple bands
C=C and C=Nring _ o
1600-1450 Medium-Strong characteristic of the
stretch S
pyridine ring.

Stretching vibration of
the C-NH:z bond.

~1250 C-N stretch Medium

Authoritative Grounding: The formation of the hydrochloride salt will likely lead to the
appearance of a broad absorption in the 2500-3000 cm~* region due to the N*-H stretch of the
pyridinium ion. This can sometimes overlap with the C-H stretching vibrations.

Experimental Protocol for FT-IR Data Acquisition

o Sample Preparation: Prepare a KBr pellet by mixing a small amount of 6-
Aminonicotinaldehyde hydrochloride with dry KBr powder and pressing it into a
transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount
of the solid sample directly on the ATR crystal.
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e Background Scan: Perform a background scan with an empty sample compartment (for KBr
pellet) or a clean ATR crystal.

e Sample Scan: Place the sample in the IR beam and acquire the spectrum.

o Data Processing: The spectrum is typically recorded in the 4000-400 cm~* range. The
background is automatically subtracted by the instrument software.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, aiding in its structural confirmation.

Predicted Mass Spectrum (Electron lonization - El)

For the hydrochloride salt, the analysis is typically performed on the free base after the loss of
HCI in the ion source.

e Molecular lon (M*): m/z = 122. This corresponds to the molecular weight of 6-
Aminonicotinaldehyde (CeHsN20).[6]

e Major Fragments:
o m/z = 121 ([M-H]*): Loss of a hydrogen atom from the aldehyde group.

o m/z =93 ([M-CHQO]J*): Loss of the formyl radical, a common fragmentation pathway for
aldehydes.

o m/z = 66: Further fragmentation of the pyridine ring.

[CeHsN20]*
m/z =121

[CsHsN2]* Further Fragments
m/z = 93 m/z = 66
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Caption: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry Data
Acquisition

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after dissolution in a suitable solvent for
techniques like Electrospray lonization (ESI).

¢ lonization: lonize the sample using an appropriate method, such as Electron lonization (EI)
or ESI. For the hydrochloride salt, ESI in positive ion mode would be suitable to observe the
protonated molecule [M+H]* at m/z 123.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

Conclusion

This guide provides a comprehensive overview of the expected spectroscopic data for 6-
Aminonicotinaldehyde hydrochloride. By combining predicted data with established
spectroscopic principles and detailed experimental protocols, researchers and drug
development professionals are equipped with a robust framework for the structural
characterization of this important compound. The provided interpretations and workflows are
designed to ensure scientific integrity and facilitate the confident application of this molecule in
further research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Characterization of 6-Aminonicotinaldehyde Hydrochloride]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1377012#spectroscopic-data-
nmr-ir-ms-of-6-aminonicotinaldehyde-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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